3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Overview
Description
The compound "3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone" is a derivative of 4-imidazolidinone, which is a significant structural motif in organic synthesis and medicinal chemistry. The core structure of 4-imidazolidinone is present in various compounds that exhibit a range of biological activities, making it an important scaffold in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of 4-imidazolidinone derivatives can be achieved through different methods. One such method involves the reaction of diamides with ethynyl benziodoxolones via double Michael-type addition, which is a novel reaction mode for hypervalent alkynyl iodine compounds . Another efficient synthesis method for 2-thio-3-alkyl-5-phenylmethylidene-4-imidazolidinones, which are closely related to the compound , utilizes a tandem aza Wittig reaction of vinyliminophosphorane, carbon disulfide, and aliphatic primary amines .
Molecular Structure Analysis
The molecular structure of 4-imidazolidinone derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, and MS. X-ray single crystal technique is also employed for structure elucidation and to determine Z/E potential isomerism configuration . The structures of these compounds are often confirmed by elemental analysis and spectral properties .
Chemical Reactions Analysis
4-Imidazolidinones can undergo various chemical reactions. For instance, 2-thioxo-3-amino-4-imidazolidinones can be S-alkylated to yield 2-alkylthio-3-amino-4H-imidazol-4-ones . Additionally, 4-imidazolidinones derived from amino acid diamides can be further derivatized, and control experiments along with density functional theory calculations can provide mechanistic insights into the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-imidazolidinone derivatives are influenced by their substituents. For example, 5-acylidene and 5-imino substituted rhodanine derivatives, which share the 2-thioxo-1,3-thiazolidine core with 4-imidazolidinones, exhibit varying degrees of antioxidant and antimicrobial activities depending on their substitution patterns . The antioxidant properties of these compounds can be compared to standard antioxidants like BHT, and their antimicrobial activities can be significant .
Scientific Research Applications
Antibacterial and Antifungal Activities
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone derivatives have been explored for their antibacterial and antifungal activities. A study synthesized a series of derivatives with varying substituents, revealing significant antimicrobial activities in most compounds tested. Particularly, certain derivatives displayed outstanding antimicrobial activity, indicating their potential as therapeutic agents in combating bacterial and fungal infections (Ammar et al., 2016).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone. This includes studies on the synthesis methods, chemical structure, and physical properties. For instance, reactions with diazomethanes and amino compounds have been employed to produce various imino derivatives, contributing to a deeper understanding of their chemical behavior and potential applications (Mohamed et al., 1990).
Antimicrobial and Antimycobacterial Activity
A novel synthesis method was used to create a bicyclic thiohydantoin fused to pyrrolidine compound, which showed significant antimicrobial and antimycobacterial activities against various bacterial strains. This highlights the compound's potential in the development of new antimicrobial agents (Nural et al., 2018).
Antitumor Activities
Some derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone have been synthesized and tested for antitumor activities. These compounds exhibited a broad spectrum of activity against various human tumor cell lines, indicating their potential as antitumor agents (Khodair et al., 1998).
Crystal Structure Analysis
The crystal structure of derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone has been determined, providing insights into their molecular arrangement and potential interactions. Such studies are crucial for understanding the compound's properties and guiding its application in various fields (Ogawa et al., 2007).
Anti-inflammatory and Analgesic Activities
Research has demonstrated that certain derivatives of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone possess significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic application of these compounds in treating inflammation and pain-related conditions (El-Sharief et al., 2019).
Future Directions
properties
IUPAC Name |
3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQTBAFQLDLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467676 | |
Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone | |
CAS RN |
875014-22-5 | |
Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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